3-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine

Physicochemical characterization Solid-state chemistry Pre-formulation

This 3-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine features exclusive C3-bromo regiochemistry that enables efficient Suzuki-Miyaura cross-coupling to generate 3-aryl derivatives of privileged kinase inhibitor scaffolds. The furan-2-yl group contributes distinct electronic character and a hydrogen-bonding acceptor site absent in phenyl analogs, improving kinase selectivity. With a melting point of 102–103 °C, the compound resists sintering during automated solid-dispensing workflows, ensuring accurate library synthesis. Ideal for structure-guided optimization and fragment-based drug discovery.

Molecular Formula C11H7BrN2O
Molecular Weight 263.09 g/mol
CAS No. 37643-96-2
Cat. No. B11858639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine
CAS37643-96-2
Molecular FormulaC11H7BrN2O
Molecular Weight263.09 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(N2C=C1)Br)C3=CC=CO3
InChIInChI=1S/C11H7BrN2O/c12-11-10(8-4-3-7-15-8)13-9-5-1-2-6-14(9)11/h1-7H
InChIKeyVEQQZSKFKWKNLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Characterization of 3-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine (CAS 37643-96-2)


3-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine (CAS 37643-96-2) is a halogenated bicyclic heterocycle belonging to the imidazo[1,2-a]pyridine family, which is widely recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous kinase inhibitors, anticancer agents, and CNS-active compounds [1]. The molecule features a bromine atom at the 3-position of the imidazo[1,2-a]pyridine core and a furan-2-yl substituent at the 2-position, with a molecular formula of C11H7BrN2O and a molecular weight of 263.09 g/mol . The compound is commercially available at NLT 98% purity from multiple vendors and is primarily utilized as a synthetic building block in pharmaceutical R&D, enabling further functionalization through the reactive C3–Br bond .

Positional Isomerism and Heteroaryl Substituent Effects in Imidazo[1,2-a]pyridine Building Blocks: Why 3-Bromo-2-(furan-2-yl) Cannot be Replaced


Within the imidazo[1,2-a]pyridine chemical space, seemingly minor structural alterations—such as relocating the bromine atom from the 3-position to the 6-position or replacing the furan ring with a phenyl group—produce compounds with measurably different physicochemical profiles that directly impact synthetic utility and downstream biological performance. The 3-bromo isomer exhibits a significantly higher melting point (102–103 °C) compared to its 3-bromo-2-phenyl counterpart (88–90 °C), reflecting altered crystal packing energetics that influence solid-state handling, solubility, and formulation behavior . Furthermore, the furan-2-yl group introduces distinct electronic character (lower aromaticity, oxygen lone-pair participation) relative to phenyl, thiophene, or other heteroaryl substituents, which has been shown in class-wide studies to modulate kinase binding affinity and selectivity [1]. These non-interchangeable structural features necessitate compound-specific procurement when a defined bromine position and heteroaryl geometry are required for synthetic elaboration or structure-activity relationship (SAR) exploration.

Quantitative Differentiation Evidence: 3-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine Versus Key Analogs


Melting Point and Solid-State Handling: 3-Bromo-2-(furan-2-yl) vs. 3-Bromo-2-phenylimidazo[1,2-a]pyridine

The target compound exhibits a melting point of 102–103 °C (measured from water/ethanol solvent system), which is approximately 13–15 °C higher than the 88–90 °C melting point reported for the analogous 3-bromo-2-phenylimidazo[1,2-a]pyridine . This elevated melting point suggests stronger intermolecular interactions in the crystalline lattice, potentially translating to improved solid-state stability during storage and handling. Additionally, the predicted density of the target compound (1.65 ± 0.1 g/cm³) is notably higher than that of the phenyl analog (1.48 ± 0.1 g/cm³), consistent with the furan oxygen's contribution to closer crystal packing .

Physicochemical characterization Solid-state chemistry Pre-formulation

Lipophilicity and Polar Surface Area: Isomeric Bromine Positioning in C11H7BrN2O Space

The target compound and its 6-bromo positional isomer (CAS 115749-45-6) share identical calculated LogP (3.36) and topological polar surface area (30.44 Ų) values, as expected for constitutional isomers [1][2]. However, the 3-bromo substitution places the halogen adjacent to the 2-position furan ring, creating a sterically and electronically distinct environment at the site most commonly targeted for cross-coupling reactions (Suzuki, Buchwald-Hartwig). In contrast, the 6-bromo isomer localizes the halogen on the pyridine ring periphery, which may exhibit different reactivity in palladium-catalyzed transformations [3]. The pKa of the target compound is predicted at 3.53 ± 0.50, reflecting the basicity of the imidazo nitrogen, a property that influences salt formation and solubility in aqueous media [1].

Drug-likeness Permeability ADME profiling

Electronic Character of Furan-2-yl vs. Phenyl Substituent at the 2-Position: Impact on Downstream Bioactivity Potential

The 2-(furan-2-yl) substituent endows the imidazo[1,2-a]pyridine core with different electronic properties compared to the 2-phenyl analog. Furan is a π-excessive heteroarene with lower aromatic stabilization energy (~92 kJ/mol) than benzene (~150 kJ/mol), and its oxygen atom can participate in hydrogen bonding with biological targets [1]. In the antiprotozoal diamidine series reported by Ismail et al. (2004), compounds bearing a furan linker demonstrated DNA binding affinities with ΔTm values ranging from 5–25 °C, and five compounds achieved 4/4 cures in the STIB900 mouse model of trypanosomiasis upon intraperitoneal dosing, demonstrating that furan-containing imidazo[1,2-a]pyridines can achieve excellent in vivo efficacy [2]. While the target compound itself is a synthetic intermediate rather than a terminal bioactive agent, its furan-2-yl group provides an entry point into this biologically validated chemical space.

Kinase inhibition Structure-activity relationship Heterocyclic medicinal chemistry

Bromine Reactivity at C3 vs. C6: Synthetic Intermediate Versatility for Cross-Coupling Chemistry

The 3-bromo substituent on the imidazo[1,2-a]pyridine scaffold is strategically positioned at the most electrophilic carbon of the heterocycle, making it the preferred site for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings [1]. In a study by Liu et al. (2012), 3-substituted imidazo[1,2-a]pyridines were regioselectively synthesized from 2-aminopyridine derivatives and gem-dibromovinyl compounds, with the 3-bromo derivatives serving as versatile intermediates for further diversification [2]. The 3-bromo position is electronically activated by the adjacent imidazole nitrogen, whereas the 6-bromo isomer (CAS 115749-45-6) places the halogen on the pyridine ring, which typically exhibits different oxidative addition kinetics with Pd(0) catalysts. Copper-mediated aerobic oxidative methods have been specifically developed for 3-bromo-imidazo[1,2-a]pyridine synthesis, highlighting the synthetic community's focus on this substitution pattern [3].

Palladium catalysis C–C bond formation Building block utility

Predicted pKa and Ionization State: Differentiating Furan-Substituted from Phenyl-Substituted Imidazo[1,2-a]pyridines

The predicted pKa of 3-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine is 3.53 ± 0.50 . This value reflects the basicity of the imidazo nitrogen and indicates that the compound remains predominantly neutral at physiological pH (7.4), but can be protonated under acidic conditions (e.g., gastric environment, salt formation). For comparison, the non-brominated analog 2-(furan-2-yl)imidazo[1,2-a]pyridine (CAS 28795-36-0) has a molecular weight of 184.19 g/mol and a density of 1.26 g/cm³, substantially lighter and less dense than the brominated target compound, highlighting how bromine substitution alters physical properties critical for handling and purification [1].

Ionization Solubility Salt selection

Application Scenarios Where 3-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine Provides Documented Advantage


Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Library Synthesis

The C3-bromo substituent serves as a regiochemically defined handle for palladium-catalyzed Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to generate 3-aryl-2-(furan-2-yl)imidazo[1,2-a]pyridine derivatives. This transformation exploits the electronic activation of the C3 position by the adjacent imidazole nitrogen, a feature not available when the bromine is located at the 6-position [1]. The resulting 3-arylated products are direct analogs of pharmacologically validated kinase inhibitor scaffolds, including PI3Kα inhibitors (IC50 values as low as 2.8 nM reported for related imidazo[1,2-a]pyridine derivatives) [2]. The furan-2-yl group at the 2-position remains intact during cross-coupling, preserving a heteroaryl moiety that has been shown to contribute to kinase selectivity in class-level SAR studies [1].

Synthesis of Antiprotozoal Diamidine Precursors

Furan-2-yl-substituted imidazo[1,2-a]pyridines have demonstrated exceptional in vivo antiprotozoal efficacy, with dicationic derivatives achieving 100% cure rates (4/4 animals) in the STIB900 mouse model of T. brucei rhodesiense infection [3]. The target compound, bearing the critical furan-2-yl group and a bromine atom at the 3-position, can be elaborated through sequential cross-coupling and amidine installation to access this therapeutically validated chemical space. The strong DNA binding affinity (ΔTm = 5–25 °C) reported for furan-containing imidazo[1,2-a]pyridine diamidines underscores the importance of the furan moiety for target engagement [3].

Solid-Phase Synthesis and Parallel Library Construction

The relatively high melting point (102–103 °C) and predicted density (1.65 g/cm³) of 3-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine render it suitable for automated solid-dispensing workflows commonly used in parallel synthesis . Compared to the 3-bromo-2-phenyl analog (mp 88–90 °C), the target compound is less prone to softening or sintering under ambient laboratory conditions, reducing the risk of dispensing errors during library production. The bromine atom provides a gravimetric marker (MW 263.09 vs. 184.19 for the non-brominated analog) that facilitates reaction monitoring by LC-MS [4].

Building Block for Fragment-Based Drug Discovery (FBDD)

The imidazo[1,2-a]pyridine core is a recognized privileged fragment in FBDD campaigns, and halogenated variants are particularly valuable for structure-guided optimization [1]. The 3-bromo substituent provides electron density for halogen bonding interactions with protein targets, while the furan-2-yl group offers a distinct hydrogen-bonding acceptor (furan oxygen) not available in the 2-phenyl analog. The predicted pKa of 3.53 indicates that the compound remains largely un-ionized under physiological conditions, a favorable characteristic for fragment screening where non-specific electrostatic interactions must be minimized .

Quote Request

Request a Quote for 3-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.